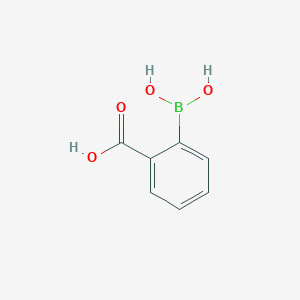

Acide 2-carboxyphénylboronique

Vue d'ensemble

Description

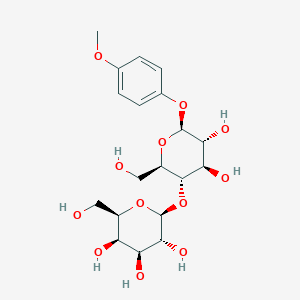

2-Carboxyphenylboronic acid is used in studies on a new class of carbohydrate-binding boronic acids called the boronophthalide . It is a sugar-binding boronic acid that is soluble and capable of complexing glycosides in neutral water .

Synthesis Analysis

A practical synthesis of 2-carboxyphenylboronic from 2-tolylboronic acid and aqueous potassium permanganate under mild conditions has been reported .

Chemical Reactions Analysis

2-Carboxyphenylboronic acid has been used in the racemization of a range of enantiomerically pure secondary and tertiary alcohols . The process is postulated to proceed via reversible Brønsted acid-catalyzed C–O bond cleavage through an achiral carbocation intermediate .

Physical And Chemical Properties Analysis

2-Carboxyphenylboronic acid is a white powder . It is soluble and capable of complexing glycosides in neutral water .

Applications De Recherche Scientifique

Amidation des groupes carboxyles

Acide 2-carboxyphénylboronique : a été utilisé dans l'amidation pratique des groupes carboxyles. Ce procédé est important car il permet la formation de liaisons amides sans nécessiter de catalyseurs supplémentaires ou de réactifs de couplage, ce qui simplifie la synthèse de divers composés .

Catalyse dans la conversion de la biomasse

Dans le domaine de la chimie verte, l'this compound sert de catalyseur efficace pour la conversion des sucres dérivés de la biomasse en 5-hydroxyméthylfurfural. Cette transformation est cruciale pour la production de biocarburants et autres matériaux durables .

Polymères sensibles au glucose

Ce composé a trouvé des applications dans le développement de polymères sensibles au glucose. Ces polymères sont particulièrement prometteurs pour leur utilisation potentielle dans les systèmes d'administration d'insuline autorégulés, qui pourraient révolutionner le traitement du diabète .

Fonctionnalisation des nanoparticules magnétiques

This compound : a été appliqué à la fonctionnalisation des nanoparticules magnétiques. Cette modification est essentielle pour le développement de matériaux avancés dotés de propriétés magnétiques spécifiques pour une utilisation dans diverses applications technologiques .

Réactions de couplage de Suzuki

Le composé est également essentiel dans les réactions de couplage de Suzuki, qui sont cruciales pour la synthèse de composés biaryliques. Ces réactions sont largement utilisées dans l'industrie pharmaceutique pour la création de molécules organiques complexes .

Cicatrisation des plaies et ciblage tumoral

Enfin, les conjugués d'This compound ont été étudiés pour leurs applications dans la cicatrisation des plaies et le ciblage tumoral. Cela est dû à leur capacité à interagir avec les systèmes biologiques, offrant une voie pour l'administration thérapeutique ciblée .

Safety and Hazards

Orientations Futures

Phenylboronic acid derivatives, including 2-Carboxyphenylboronic acid, have exhibited considerable potentials in drug discovery, chemical biology, organic chemistry, and material sciences . They have been extensively studied as ligands for affinity chromatography for the purification of polyol compounds, including ribonucleic acid (RNA) . Optical and electrical chemosensing applications, such as those focusing on glucose detection, were the next research trend to emerge . Boronic acid compounds are compatible with human physiology, as exemplified by the fact that some of them have been used as chemotherapeutic agents and in other therapies .

Mécanisme D'action

Target of Action

2-Carboxyphenylboronic acid is a boronic acid derivative that primarily targets the respiratory system . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of 2-Carboxyphenylboronic acid is primarily through its role in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 2-Carboxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

It is known that boronic acid derivatives are generally stable and readily prepared, making them environmentally benign organoboron reagents .

Result of Action

The result of the action of 2-Carboxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and fine chemicals.

Action Environment

The action of 2-Carboxyphenylboronic acid is influenced by environmental factors such as pH and temperature. The compound is generally stable and can be stored at temperatures between 2-8°C . It should be noted that boronic acids and their esters are only marginally stable in water .

Analyse Biochimique

Biochemical Properties

2-Carboxyphenylboronic acid plays a significant role in biochemical reactions, especially in the Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst, where 2-Carboxyphenylboronic acid acts as a nucleophilic organic group .

Cellular Effects

For instance, phenylboronic acid-conjugated exosomes have been used to increase the loading efficiency of the anticancer drug doxorubicin, enhancing its cytotoxicity against cancer cells .

Molecular Mechanism

The molecular mechanism of 2-Carboxyphenylboronic acid primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, 2-Carboxyphenylboronic acid, as a nucleophilic organic group, is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

In the context of Suzuki–Miyaura cross-coupling reactions, the yield of the reaction can be influenced by the concentration of the boronic acid .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including the Suzuki–Miyaura cross-coupling reaction .

Propriétés

IUPAC Name |

2-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNPRVWFJOSGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370068 | |

| Record name | 2-Carboxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149105-19-1 | |

| Record name | 2-Carboxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dihydroxyboranyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

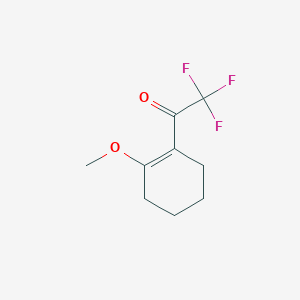

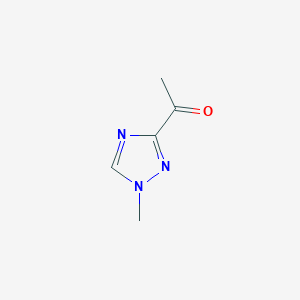

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)

![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)